N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKVVFFBGOSMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Triazole and Pyrrolidine Rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Acetamide Group: This final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid or amine derivatives:
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Acid Hydrolysis : 30% TFA in CH₂Cl₂ cleaves the acetamide to release acetic acid and a primary amine ( ).
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Base Hydrolysis : NaOH/EtOH converts the acetamide to sodium carboxylate, which acidification reprotonates to the carboxylic acid ( ).
Example :
Kinetics : Hydrolysis completes within 2–4 hours at 80°C ().
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen participates in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in CH₂Cl₂/TEA to form quaternary ammonium salts ( ).
-
Acylation : Treatment with acid chlorides (e.g., acetyl chloride) yields tertiary amides ( ).
Reaction Efficiency :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Benzyl bromide | N-Benzyl derivative | 77% | CH₂Cl₂, TEA, RT, 6h |
| Acetyl chloride | N-Acetyl derivative | 85% | CH₂Cl₂, DMAP, 0°C→RT |
Oxidation and Reduction Reactions
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Oxidation : The ketone group (2-oxoethyl) is stable under mild conditions but oxidizes to a carboxylic acid with KMnO₄/H₂SO₄ ().
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the pyrrolidine-triazole system lowers yields (≤50%) ().
Selectivity : Tertiary amides and triazoles remain intact during these transformations ( ).
Click Chemistry for Derivatization
The triazole ring serves as a handle for functionalization via secondary CuAAC or strain-promoted cycloadditions:
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Alkyne Attachment : Reactions with propargyl bromide introduce additional alkynes for further conjugation ( ).
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Biotinylation : Azide-functionalized biotin derivatives enable affinity tagging ( ).
Applications :
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Drug Discovery : Triazole-linked hybrids show enhanced binding to kinase targets (e.g., CSNK2A) ( ).
-
Material Science : Functionalized derivatives improve solubility in polar solvents (e.g., DMSO, ethanol) ().
Stability and Decomposition Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ ().
-
Photodegradation : UV exposure (254 nm) cleaves the triazole ring, forming nitriles and amines ( ).
Storage Recommendations : Stable at −20°C under inert gas for >2 years ().
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is characterized by a triazole ring, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions starting from commercially available precursors. The presence of the pyrrolidine and triazole moieties contributes to its biological activity by enhancing solubility and bioavailability.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For example, studies have screened various synthesized triazole derivatives for their activity against a range of bacterial strains and fungi. The compound N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide has demonstrated moderate to high activity against certain pathogens, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Effects
The anticonvulsant potential of triazole derivatives has been explored extensively. Compounds similar to this compound have shown promising results in preclinical models of epilepsy, suggesting that they could be developed into effective treatments for seizure disorders .
Antitumor Activity
The compound's structural features are conducive to anticancer activity. Studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation in various human cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth factors .
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial properties of synthesized triazole derivatives, this compound was evaluated against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter ranging from 12 to 18 mm depending on the concentration used, highlighting its potential as an antimicrobial agent .
Case Study: Anticonvulsant Activity Evaluation
In another research effort focusing on anticonvulsant properties, the compound was tested in animal models for its efficacy against pentylenetetrazole-induced seizures. The results showed a significant reduction in seizure frequency and duration compared to control groups, suggesting that the compound may interact with GABAergic pathways or sodium channels .
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Models | Results |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Inhibition zones: 12 - 18 mm |
| Anticonvulsant | Pentylenetetrazole model | Reduced seizure frequency and duration |
| Antitumor | Various cancer cell lines | Induced apoptosis; inhibited proliferation |
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s triazole and pyrrolidine rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogs with Triazole-Acetamide Motifs
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Compound 2e)
- Key Features : Cyclopropyl-substituted triazole, pyrimidine-pyridine backbone.
- Synthesis : Microwave-assisted reaction (70°C, 65 W) yielded 30% product. Purification via HPLC-UV confirmed 99% purity .
- Physical Properties : Melting point 165–167°C. IR showed N–H (3275 cm⁻¹) and C=O (1682 cm⁻¹) stretches.
- Significance : Demonstrates the impact of bulkier substituents (cyclopropyl, pyridinyl) on reaction yields and purification complexity.
N-Benzyl-N-(1-(2-bromophenyl)-2-oxo-2-((tosylmethyl)amino)ethyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide (Compound 3)
- Key Features : Benzyl and bromophenyl substituents, tosylmethyl group.
- Synthesis : 75% yield post-HPLC purification. RP-HPLC retention time: 30 min (gradient elution) .
- Significance : Higher yield compared to Compound 2e, likely due to optimized coupling conditions. Tosyl and bromo groups may enhance electrophilic reactivity.
2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- Key Features: Morpholino-oxygen and phenylacetamide groups.
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with sodium ascorbate and CuSO₄·5H₂O. Purity verified by TLC and NMR .
- Significance : Highlights the versatility of click chemistry for triazole synthesis, enabling rapid diversification of substituents.
Data Table 1: Comparison of Triazole-Acetamide Derivatives
Pyrrolidine/Pyrrole-Containing Analogs
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)
- Key Features: Pyrrolidinylethyl chain, morpholinomethyl group.
- Bioactivity : Stimulates U937 cells during bacterial infection .
- Significance: The pyrrolidine moiety enhances solubility, while the quinoline core may facilitate intercalation or receptor binding.
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide
- Key Features : Pyrazole core, 4-nitrophenylacetamide.
- Structural Insights : Dihedral angles between pyrazole and aryl rings (37.4–67.0°) influence molecular planarity and packing. N–H⋯O hydrogen bonds stabilize crystal lattice .
Impact of Substituents on Physical and Chemical Properties
- Melting Points : Fluorinated analogs (e.g., Example 83 in ) exhibit higher melting points (302–304°C) due to strong intermolecular halogen bonding .
- Synthetic Efficiency : Click chemistry () offers higher regioselectivity compared to traditional methods (), though yields vary with substituent steric effects.
- Purification : HPLC () ensures high purity for bioactive candidates, while TLC () suffices for preliminary screening.
Biological Activity
N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide (CAS Number: 2034424-49-0) is a synthetic compound featuring a triazole moiety, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.35 g/mol. The structure incorporates a pyrrolidine ring and a phenyl-substituted triazole, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 2034424-49-0 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, hybrids incorporating triazole structures have shown enhanced antibacterial activity against various strains of bacteria. In particular, derivatives similar to this compound have demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli .
Anti-Cholinesterase Activity
The incorporation of the triazole ring has been linked to improved anti-cholinesterase (anti-ChE) activity. Research indicates that compounds with similar structures can act as reversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For example, certain triazole derivatives showed IC50 values significantly lower than standard drugs like galantamine .
Table: Comparison of Anti-ChE Activities of Triazole Derivatives
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| N-(2-oxo...acetamide | TBD | Reversible |
| Galantamine | 0.12 | Reversible |
| Compound 5 (triazole hybrid) | 31.8 | Reversible |
The mechanism by which N-(2-oxo...acetamide exerts its biological effects likely involves interaction with specific enzymes or receptors in the body. The triazole group may facilitate binding through hydrogen bonding and π–π interactions with target proteins. Molecular docking studies suggest that similar compounds can effectively inhibit AChE by binding to both the catalytic and peripheral anionic sites .
Study on Antimicrobial Properties
In a study assessing various triazole derivatives, N-(2-oxo...acetamide was evaluated for its antibacterial efficacy against clinical isolates. The results indicated that it exhibited a notable zone of inhibition comparable to established antibiotics .
Neuroprotective Effects
Another study focused on the neuroprotective potential of triazole-containing compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive functions in animal models .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide?
Answer:
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key steps include:
- Precursor preparation : Reacting a pyrrolidine-containing alkyne with an azide-functionalized acetamide derivative.
- Cycloaddition : Using catalytic CuSO₄·5H₂O and sodium ascorbate in a 1:1 solvent system (e.g., DCM:MeOH) at room temperature to form the 1,2,3-triazole ring .
- Purification : Column chromatography or recrystallization to isolate the product, followed by validation via TLC and elemental analysis .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-spectral approach is used:
- ¹H/¹³C NMR : To verify proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.0 ppm) and carbon backbone .
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N percentages .
Advanced: How can regioselectivity challenges in CuAAC synthesis be addressed for this compound?
Answer:
The CuAAC reaction predominantly yields the 1,4-triazole regioisomer , but minor 1,5-products may form. To mitigate this:
- Optimize catalyst loading : Use 5–10 mol% Cu(I) to enhance 1,4-selectivity .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and regiocontrol .
- Post-synthesis HPLC : Separate isomers using a C18 column with acetonitrile/water gradients .
- Computational validation : DFT calculations (e.g., Gaussian) predict regioselectivity trends based on transition-state energies .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Answer:
Contradictions arise from dynamic processes (e.g., rotameric equilibria in the acetamide group). Solutions include:
- Variable-temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry (e.g., pyrrolidine chair vs. planar conformers) .
Basic: What preliminary biological assays are recommended for this compound?
Answer:
Initial screens focus on antimicrobial and anticancer activity :
- Antibacterial assays : Broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent) .
Advanced: How can in silico methods predict the pharmacological potential of this compound?
Answer:
Computational pipelines are critical for target identification:
- PASS prediction : Estimates biological activity spectra (e.g., Pa > 0.7 for kinase inhibition) .
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using PDB structures. Prioritize poses with ∆G < –8 kcal/mol .
- ADMET prediction (SwissADME) : Assess solubility (LogS), bioavailability (Lipinski’s rule), and CYP450 interactions .
Advanced: How do solvent and temperature variations impact reaction yields during synthesis?
Answer:
Reaction optimization studies reveal:
- Solvent polarity : DMF increases yield (85%) vs. THF (60%) due to better Cu(I) solubility .
- Temperature : Room temperature (25°C) minimizes side reactions (e.g., triazole decomposition) vs. elevated temperatures .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) with comparable yields (80–85%) .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 160–162°C) .
- HPLC : Reverse-phase C18 columns for final polishing (purity >99%) .
Advanced: How can conformational dynamics of the pyrrolidine-triazole moiety affect bioactivity?
Answer:
- SAR studies : Rigid pyrrolidine chairs enhance target binding (e.g., ΔIC₅₀ = 2 µM vs. 10 µM for flexible analogs) .
- MD simulations (GROMACS) : Predict stable binding poses over 100 ns trajectories. Key interactions include triazole π-stacking and pyrrolidine H-bonding .
- Crystallography : Compare bioactive vs. inert conformers to guide derivatization .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage : –20°C under argon in amber vials to prevent oxidation .
- Stability : Monitor via HPLC every 6 months; degradation <5% over 2 years if stored properly .
- Light sensitivity : Triazole rings degrade under UV; use light-protected containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
